L-Methionine methyl ester hydrochloride

Vue d'ensemble

Description

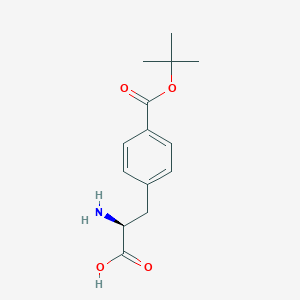

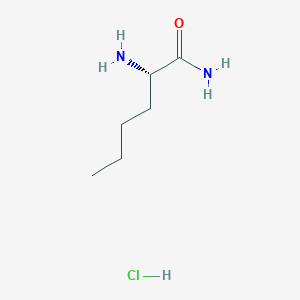

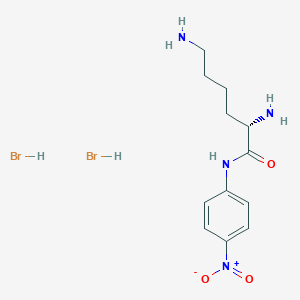

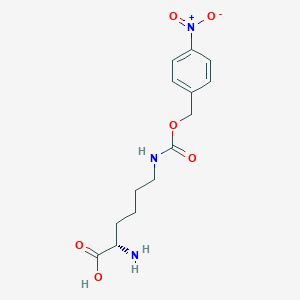

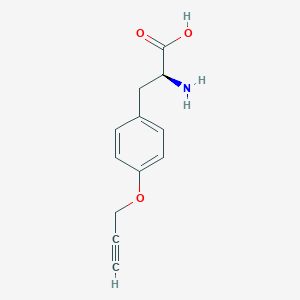

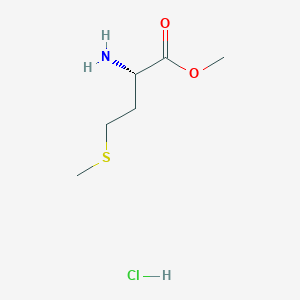

L-Methionine methyl ester hydrochloride is a compound with the linear formula CH3SCH2CH2CH(NH2)COOCH3 · HCl . It is used as a starting material for the synthesis of a protected glycine derivative, a versatile asymmetric building block .

Molecular Structure Analysis

The molecular formula of L-Methionine methyl ester hydrochloride is C6H13NO2S·HCl . The molecular weight is 199.70 . The SMILES string representation is Cl[H].COC(=O)C@@HCCSC .Physical And Chemical Properties Analysis

L-Methionine methyl ester hydrochloride is a solid at 20 degrees Celsius . It has a specific rotation of [α]20/D +25.0 to +27.0 deg (C=1, H2O) . The melting point is 151 °C .Applications De Recherche Scientifique

Synthesis of Polar Amino Acid Methyl Ester Hydrochlorides : L-Methionine methyl ester hydrochloride was synthesized as part of a study on amino acids, demonstrating a high yield and mild reaction conditions (Xie Ji-min, 2007).

Chlorinolysis Studies : The chlorinolysis of L-methionine methyl ester hydrochloride with molecular chlorine under various conditions was investigated, resulting in the creation of polychloroamino acid derivatives (Y. Urabe, M. Miyoshi, Kazuo Matsumoto, 1975).

Radiotracer for PET Diagnostics : L-Methionine methyl ester hydrochloride is used in the production of L-[Methyl-(11C)]Methionine, a common amino acid radiotracer for PET diagnostics, particularly in brain tumors (N. Gomzina, O. Kuznetsova, 2011).

Studies of Platinum(II) Methionine Complexes : Reactions of L-methionine with platinum complexes in various pHs were studied, which is significant in understanding the metabolites of cisplatin, a chemotherapy drug (R. Norman, J. Ranford, P. Sadler, 1992).

Corrosion Inhibition : L-Methionine methyl ester hydrochloride was identified as an effective corrosion inhibitor for iron in hydrochloric acid, acting as a cathodic inhibitor and adsorbing on the iron surface (B. Hammouti, A. Aouniti, M. Taleb, M. Brighli, S. Kertit, 1995).

Enzymatic Peptide Modification : The compound was used in a study of enzymatic peptide modification, showing that it can be bound as methionine to enzymatic hydrolysates of proteins (G. Hajós, T. Szarvas, L. Vámos-Vigyázó, 1990).

Synthesis of Optically Active Homocysteine : L-Methionine methyl ester hydrochloride was used as a starting material in the synthesis of optically active homocysteine, which is significant for biochemical studies (T. Shiraiwa, Kazuo Nakagawa, N. Kanemoto, 2000).

In Vivo Near Infrared Imaging of Tumors : It was used in the synthesis of a novel near infrared fluorescent probe for in vivo imaging of tumors, demonstrating potential in early cancer diagnosis (D. Mahounga, Lingling Shan, Cao Jie, Changli Du, Shunan Wan, Yueqing Gu, 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

L-Methionine methyl ester hydrochloride is a derivative of the essential amino acid Methionine It’s known that amino acids and their derivatives can influence the secretion of anabolic hormones and supply fuel during exercise .

Mode of Action

It’s suggested that it may be involved in nutrient activation of signaling pathways through the plasma membrane . The detailed mechanism of action is still unknown .

Biochemical Pathways

As a derivative of Methionine, it might be involved in the same biochemical pathways as Methionine, such as the formation of S-adenosylmethionine (SAMe), a universal methyl donor for almost 100 different substrates, including DNA, RNA, hormones, proteins, and lipids .

Result of Action

It’s known that amino acids and their derivatives can influence mental performance during stress-related tasks and prevent exercise-induced muscle damage .

Action Environment

It’s known that the compound is stored at −20°c , suggesting that temperature could be a significant factor in its stability.

Propriétés

IUPAC Name |

methyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVUPUNLVKELNV-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Methionine methyl ester hydrochloride | |

CAS RN |

2491-18-1 | |

| Record name | L-Methionine, methyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-methionate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of L-Methionine methyl ester hydrochloride?

A1: L-Methionine methyl ester hydrochloride has the molecular formula C6H14ClNO2S and a molecular weight of 199.71 g/mol. While the provided abstracts do not delve into specific spectroscopic data, they confirm its structure through synthesis methods and subsequent reactions. For example, [] outlines the synthesis of N-(benzyloxycarbonyl)-L-vinylglycine methyl ester starting from L-methionine methyl ester hydrochloride, implicitly confirming its structure.

Q2: How stable is L-Methionine methyl ester hydrochloride under various conditions?

A2: While the provided abstracts don't directly address stability under various conditions, one study investigated its use as a corrosion inhibitor. [] found that L-methionine methyl ester hydrochloride effectively inhibited iron corrosion in molar hydrochloric acid (HCl), with inhibition efficiency increasing with temperature up to 50°C. This suggests stability in acidic environments and at moderately elevated temperatures.

Q3: Are there any studies on the catalytic properties and applications of L-Methionine methyl ester hydrochloride?

A3: The provided abstracts don't focus on the catalytic properties of this compound. Instead, they highlight its use as a starting material or intermediate in chemical synthesis. For instance, [] describes a novel method to synthesize L-methionine methyl ester hydrochloride with high yields (95.4%–97.5%) using thionyl chloride in methanol, demonstrating its value in synthesizing other important compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.